2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core structure and exhibits similar biological activities.
2,3-dihydro-1,4-benzodioxin-6-yl acetic acid: Contains the benzodioxin moiety and is used in similar synthetic applications.
Uniqueness
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the triazole and benzodioxin moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both triazole and benzodioxin moieties. The starting materials often include 4-amino-5-methyl-4H-1,2,4-triazole derivatives and appropriate acetamide precursors. Various methods have been developed to optimize yields and purity, including the use of solvents like ethanol and catalysts such as triethylamine .
Anticancer Properties
Research indicates that compounds with triazole rings exhibit significant anticancer activity. For instance, related triazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. A study reported that certain triazole-thione derivatives demonstrated inhibitory effects on cell growth in leukemia and breast cancer models with IC50 values ranging from 27.3 to 47.41 µM . Given the structural similarities, it is hypothesized that This compound may exhibit comparable efficacy.
The proposed mechanisms through which triazole derivatives exert their anticancer effects include:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can protect normal cells while targeting cancerous cells .
Other Biological Activities
Beyond anticancer properties, triazole-containing compounds are also being investigated for their potential as antiviral and antimicrobial agents. Their ability to modulate biological pathways makes them suitable candidates for treating infections and inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized various thio-substituted triazoles and evaluated their activity against multiple cancer cell lines including CCRF-CEM (leukemia), MDA-MB-231 (breast), and UO-31 (renal). The results indicated promising anticancer activity with some compounds achieving over 40% inhibition at low concentrations .
Case Study 2: QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of triazole derivatives. These models help in understanding how structural variations influence efficacy against specific cancer types. The predictive accuracy was reported to be high (r2=0.7−0.8), indicating a strong correlation between structure and activity .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H15N5O3S |
---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-12(19)15-9-2-3-10-11(6-9)21-5-4-20-10/h2-3,6H,4-5,7,14H2,1H3,(H,15,19) |
InChI Key |
ZTTZLGIPPMGBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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